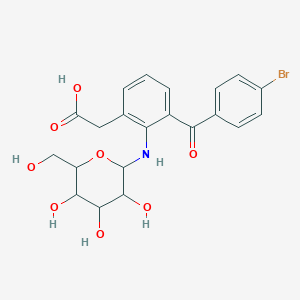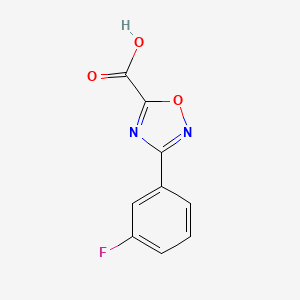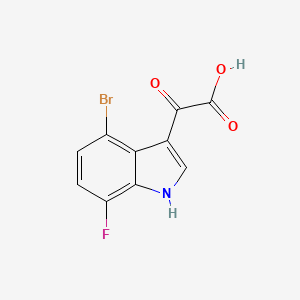
2-(4-Bromo-7-fluoro-3-indolyl)-2-oxoacetic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromo-7-fluoro-3-indolyl)-2-oxoacetic acid is a synthetic organic compound that belongs to the indole family It is characterized by the presence of a bromine atom at the 4th position and a fluorine atom at the 7th position on the indole ring, along with an oxoacetic acid group at the 2nd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-7-fluoro-3-indolyl)-2-oxoacetic acid typically involves the following steps:
Bromination and Fluorination: The indole ring is first brominated at the 4th position and fluorinated at the 7th position using appropriate brominating and fluorinating agents.
Oxidation: The resulting 4-bromo-7-fluoroindole is then subjected to oxidation to introduce the oxo group at the 2nd position.
Acetylation: Finally, the compound is acetylated to form the oxoacetic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Bromo-7-fluoro-3-indolyl)-2-oxoacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group or other functional groups on the molecule.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Reagents such as sodium iodide (NaI) in acetone or other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional carbonyl-containing compounds, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromo-7-fluoro-3-indolyl)-2-oxoacetic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(4-Bromo-7-fluoro-3-indolyl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms, along with the oxoacetic acid group, contribute to its reactivity and ability to form stable complexes with target molecules. These interactions can modulate biological pathways and lead to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-(4-Bromo-7-fluoro-3-indolyl)-2-oxoacetate: This compound is similar in structure but has a methyl ester group instead of the oxoacetic acid group.
Ethyl 2-(4-Bromo-7-fluoro-3-indolyl)-2-oxoacetate: Similar to the methyl ester, this compound has an ethyl ester group.
Uniqueness
2-(4-Bromo-7-fluoro-3-indolyl)-2-oxoacetic acid is unique due to the presence of the oxoacetic acid group, which imparts distinct chemical properties and reactivity compared to its ester analogs. This uniqueness makes it valuable for specific applications where the oxoacetic acid functionality is required.
Eigenschaften
Molekularformel |
C10H5BrFNO3 |
|---|---|
Molekulargewicht |
286.05 g/mol |
IUPAC-Name |
2-(4-bromo-7-fluoro-1H-indol-3-yl)-2-oxoacetic acid |
InChI |
InChI=1S/C10H5BrFNO3/c11-5-1-2-6(12)8-7(5)4(3-13-8)9(14)10(15)16/h1-3,13H,(H,15,16) |
InChI-Schlüssel |
HBPLJRLSJLMDJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=CNC2=C1F)C(=O)C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


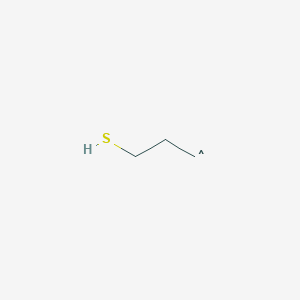
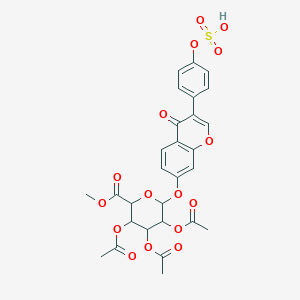
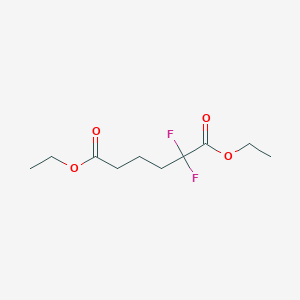

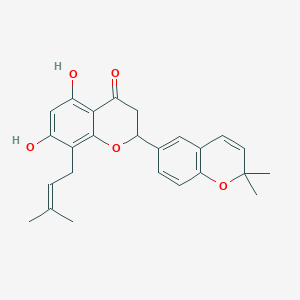
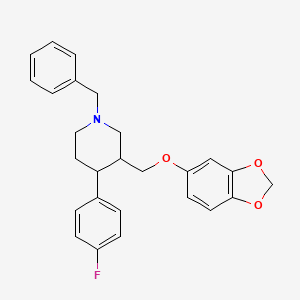
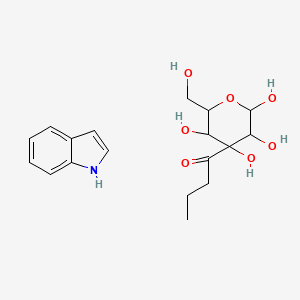
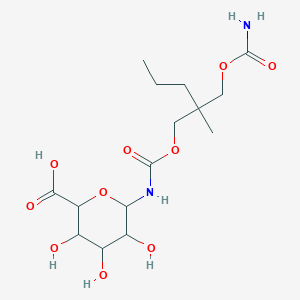
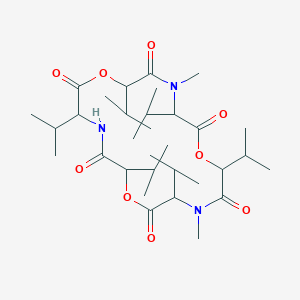
![2-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]ethyl-trimethylazanium;chloride](/img/structure/B12289087.png)
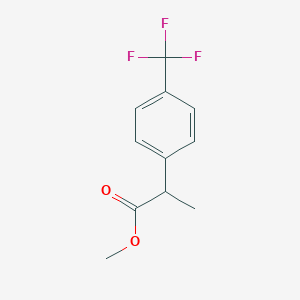
![2-[(2-Methylpropan-2-yl)oxycarbonyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]amino]acetic acid](/img/structure/B12289103.png)
